2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)butan-1-amine is a complex organic compound that combines the properties of trifluoroacetic acid and a boron-containing bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine involves multiple steps. One common method includes the reaction of trifluoroacetic acid with a boron-containing precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoroacetic acid moiety can influence the compound’s acidity and reactivity, while the boron-containing structure can participate in unique bonding interactions. These properties enable the compound to modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar acidic properties.
Boronic acids: Compounds containing boron that exhibit similar reactivity.
Fluorinated amines: Compounds with fluorine atoms that share some chemical characteristics.
Uniqueness
2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine is unique due to its combination of trifluoroacetic acid and a boron-containing bicyclic structure. This dual functionality provides distinct chemical and physical properties that are not found in simpler compounds.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO2.C2HF3O2/c1-5-6-12(16)15-17-11-8-9-7-10(13(9,2)3)14(11,4)18-15;3-2(4,5)1(6)7/h9-12H,5-8,16H2,1-4H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFBLACMUKBQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.